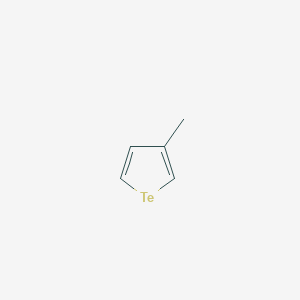
3-Methyltellurophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyltellurophene is an organotellurium compound that belongs to the class of tellurophenes, which are the tellurium analogues of thiophenes and selenophenes . This compound features a five-membered aromatic ring with tellurium as the heteroatom and a methyl group attached to the third carbon atom. The unique properties of tellurium, such as its redox capability and ability to form chalcogen bonds, make this compound an interesting subject for scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyltellurophene can be achieved through various methods. One common approach involves the reaction of 3-lithiotellurophene with methyl iodide. This reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure high yield .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as column chromatography, ensures the removal of impurities and the isolation of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyltellurophene undergoes various chemical reactions, including:
Oxidation: The tellurium atom in this compound can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert telluroxides back to the parent tellurophene.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like bromine or iodine can be used for halogenation reactions.
Major Products:
Oxidation: Formation of telluroxides or tellurones.
Reduction: Regeneration of the parent tellurophene.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
3-Methyltellurophene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Methyltellurophene is primarily related to its redox properties. The tellurium atom can undergo oxidation and reduction reactions, which allows it to participate in various biochemical processes. The compound can interact with molecular targets such as enzymes and proteins, potentially altering their activity and function .
Vergleich Mit ähnlichen Verbindungen
Thiophene: Contains sulfur instead of tellurium.
Selenophene: Contains selenium instead of tellurium.
Tellurophene: The parent compound without the methyl group.
Comparison:
Aromaticity: The aromaticity of tellurophene is lower than that of thiophene and selenophene due to the larger size of the tellurium atom.
Redox Properties: Tellurium’s redox properties are more pronounced compared to sulfur and selenium, making 3-Methyltellurophene more reactive in redox reactions.
Eigenschaften
CAS-Nummer |
87221-61-2 |
|---|---|
Molekularformel |
C5H6Te |
Molekulargewicht |
193.7 g/mol |
IUPAC-Name |
3-methyltellurophene |
InChI |
InChI=1S/C5H6Te/c1-5-2-3-6-4-5/h2-4H,1H3 |
InChI-Schlüssel |
WKEIPYCKSMBZRL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C[Te]C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















